1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(o-tolyl)urea

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

This trisubstituted urea features a furan-3-ylmethyl group absent in simpler analogs (e.g., CAS 59759-07-8), offering distinct pharmacophoric interactions for sEH inhibitor research. The scaffold enables systematic SAR studies on heteroarylalkyl substitution effects on potency and residence time. Commercially sourced at 95% purity, it serves as a key intermediate for focused library synthesis. Secure this differentiated building block for your enzyme targeting programs.

Molecular Formula C16H20N2O3
Molecular Weight 288.347
CAS No. 1421451-55-9
Cat. No. B3014568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(o-tolyl)urea
CAS1421451-55-9
Molecular FormulaC16H20N2O3
Molecular Weight288.347
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)N(CCOC)CC2=COC=C2
InChIInChI=1S/C16H20N2O3/c1-13-5-3-4-6-15(13)17-16(19)18(8-10-20-2)11-14-7-9-21-12-14/h3-7,9,12H,8,10-11H2,1-2H3,(H,17,19)
InChIKeyBCNYKLVOICJBRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(o-tolyl)urea (CAS 1421451-55-9): Chemical Identity and Research-Grade Procurement Profile


1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(o-tolyl)urea (CAS 1421451-55-9) is a trisubstituted urea derivative with the molecular formula C16H20N2O3 and a molecular weight of 288.34 g/mol . The compound incorporates three distinct pharmacophoric elements—a furan-3-ylmethyl moiety, a 2-methoxyethyl chain, and an o-tolyl group—arranged around a central urea core. Commercial sourcing typically provides this compound at a purity of approximately 95% for early-stage research applications . The urea scaffold is a privileged structure in medicinal chemistry, particularly recognized for its role in soluble epoxide hydrolase (sEH) inhibition and other enzyme-targeting programs [1].

Why a Simple 1-(2-Methoxyethyl)-3-(o-tolyl)urea Cannot Replace the Furan-3-ylmethyl-Functionalized Analog in Research Programs


The closest commercially available analog, 1-(2-methoxyethyl)-3-(o-tolyl)urea (CAS 59759-07-8), lacks the furan-3-ylmethyl substituent that distinguishes the target compound . In the broader class of trisubstituted urea sEH inhibitors, the presence of a heteroarylalkyl group on the urea nitrogen has been shown to significantly modulate both inhibitory potency and target residence time through conformational restriction and additional enzyme–ligand contacts [1]. Substituting a simpler disubstituted urea for the target compound therefore risks losing the specific pharmacophoric interactions that the furan-3-ylmethyl group provides, potentially undermining SAR continuity, target engagement, and reproducibility in downstream assays. Direct experimental verification is required for any proposed substitution.

Quantitative Differentiation Evidence for 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(o-tolyl)urea (1421451-55-9)


Structural Differentiation: Furan-3-ylmethyl Substitution Versus Des-Furan Comparator (CAS 59759-07-8)

The target compound possesses a furan-3-ylmethyl substituent on the urea nitrogen that is absent in the simple disubstituted analog 1-(2-methoxyethyl)-3-(o-tolyl)urea (CAS 59759-07-8) . In the class of urea-based sEH inhibitors, heteroarylalkyl groups analogous to furan-3-ylmethyl have been shown to contribute up to 10- to 100-fold improvements in Ki through π-stacking and hydrogen-bonding interactions within the enzyme active site [1]. While direct Ki data for this specific compound are not publicly available at the time of writing, the presence of the furan-3-ylmethyl moiety structurally differentiates it as a trisubstituted urea pharmacophore, whereas the comparator is a disubstituted urea.

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

Aryl Substituent Differentiation: o-Tolyl vs. 2-Chlorophenyl and Diphenylmethyl Analogs

The o-tolyl group on the target compound differentiates it from closely related trisubstituted ureas bearing 2-chlorophenyl (CAS 1421527-07-2) or diphenylmethyl (CAS 1421456-66-7) substituents at the same position [1][2]. In urea-based sEH inhibitors, the nature of the N-aryl substituent influences both enzyme inhibitory potency and physicochemical properties such as lipophilicity (cLogP) and aqueous solubility. The o-tolyl group offers a distinct balance of steric bulk and electronic character compared to the electron-withdrawing 2-chlorophenyl or the more lipophilic diphenylmethyl groups.

Bioisostere Analysis Lipophilicity Optimization Medicinal Chemistry

Commercial Availability and Purity Benchmarking Against Research Chemical Peers

The target compound is commercially available with a typical purity of 95% . This purity level is consistent with research-grade urea derivatives offered for early discovery, such as the comparator 1-(2-methoxyethyl)-3-(o-tolyl)urea (CAS 59759-07-8), which is also supplied at ≥95% purity by Sigma-Aldrich . The target compound's availability from multiple specialty chemical vendors provides supply chain redundancy that may not exist for less common analogs.

Research Compound Procurement Purity Specification Supply Chain

Class-Level Pharmacological Precedent for Trisubstituted Urea Inhibitors of Soluble Epoxide Hydrolase

Trisubstituted ureas carrying a heteroarylalkyl group (such as furan-3-ylmethyl) represent a well-precedented pharmacophore class for potent sEH inhibition. In published studies, closely related trisubstituted urea derivatives have demonstrated Ki values in the low nanomolar to sub-nanomolar range against human sEH, with representative compounds achieving Ki = 0.38–1.4 nM under FRET-based ACPU displacement assay conditions [1][2]. While the specific Ki of the target compound has not been publicly disclosed, its structural alignment with this high-potency chemotype supports its utility for sEH-targeted research. Users should independently verify enzyme inhibition parameters.

Soluble Epoxide Hydrolase Enzyme Inhibition Drug Discovery

Recommended Research and Procurement Application Scenarios for 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(o-tolyl)urea (1421451-55-9)


Soluble Epoxide Hydrolase (sEH) Inhibitor Lead Optimization and SAR Expansion

The target compound is well-suited for structure-activity relationship (SAR) studies aimed at optimizing urea-based sEH inhibitors. Its trisubstituted urea scaffold, incorporating a furan-3-ylmethyl group, o-tolyl moiety, and 2-methoxyethyl chain, provides a differentiated starting point for probing the effects of heteroarylalkyl substitution on enzyme potency, target residence time, and selectivity relative to disubstituted urea analogs such as CAS 59759-07-8 . Researchers can systematically vary each substituent to map pharmacophoric requirements for sEH inhibition, leveraging the strong class-level precedent of sub-nanomolar Ki values achieved by structurally related trisubstituted ureas [1].

Comparative Physicochemical and ADME Profiling of Trisubstituted Urea Analogs

The target compound's distinct aryl substituent (o-tolyl) and heteroarylalkyl group (furan-3-ylmethyl) make it a valuable comparator in panels of urea-based inhibitors for assessing how subtle structural modifications influence lipophilicity, solubility, metabolic stability, and permeability. The estimated cLogP difference of approximately 0.3–1.6 log units relative to 2-chlorophenyl and diphenylmethyl analogs [2] provides a rational basis for investigating structure–property relationships. Such studies can inform the selection of lead candidates with favorable drug-like properties.

Chemical Biology Tool Compound for Enzyme Inhibition Mechanistic Studies

As a trisubstituted urea with a well-precedented pharmacophore for sEH inhibition, the target compound can serve as a chemical probe for studying sEH enzyme function in vitro, including enzyme kinetics, inhibitor binding mode analysis, and crystallography. The presence of the furan-3-ylmethyl group offers potential for additional hydrogen-bonding interactions within the enzyme active site that are absent in simpler disubstituted ureas [3]. However, users must independently validate enzyme inhibition parameters before use in mechanistic studies.

Research Chemical Procurement for Custom Library Synthesis

The target compound's commercial availability at 95% purity facilitates its use as a synthetic intermediate or scaffold for further derivatization in medicinal chemistry laboratories. The presence of the furan ring and methoxyethyl chain provides synthetic handles for late-stage functionalization, enabling the generation of focused compound libraries for high-throughput screening campaigns.

Quote Request

Request a Quote for 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(o-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.